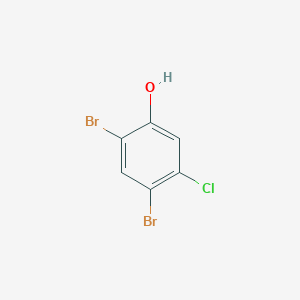

2,4-Dibromo-5-chlorophenol

Description

Halogenated phenols are aromatic compounds that have at least one halogen atom attached to their benzene (B151609) ring structure. The academic significance of 2,4-Dibromo-5-chlorophenol stems from its identity as a member of this class, possessing a precise and complex arrangement of substituents that makes it a valuable subject for fundamental and applied research.

The study of this compound is deeply rooted in both environmental science and synthetic chemistry, where its properties and potential transformations are of considerable interest.

From an environmental perspective, polyhalogenated phenols are recognized for their persistence and prevalence. The class of bromochlorophenols (BCPs), which includes 96 distinct isomers, is noted for its use as feedstock and intermediates in the manufacturing of dyes, fungicides, wood preservatives, and flame retardants. rsc.org Consequently, these compounds have been detected in various environmental matrices, including industrial effluents and marine ecosystems. rsc.org Furthermore, halogenated phenols are known precursors in the formation of highly toxic mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) during thermal processes like waste incineration. rsc.orgacs.org The study of specific isomers like this compound is crucial for understanding the formation mechanisms and environmental pathways of these hazardous byproducts. rsc.org The formation of various brominated and chlorinated phenols has been observed during the chlorination of water that contains bromide ions and phenol (B47542), a process relevant to both drinking water treatment and industrial wastewater management. umich.edu

In the realm of synthetic organic chemistry, polyhalogenated phenols serve as versatile building blocks, or synthons. ias.ac.in The presence of multiple halogen atoms with different reactivity profiles—such as bromine and chlorine—allows for site-selective chemical modifications. nih.gov For instance, palladium-catalyzed cross-coupling reactions can often be tuned to react preferentially with a carbon-bromine bond over a more stable carbon-chlorine bond. This differential reactivity makes compounds like this compound valuable starting materials for the controlled, stepwise synthesis of more complex, highly substituted aromatic molecules for use in pharmaceuticals and advanced materials. ias.ac.innih.gov

The scientific inquiry into halogenated aromatic compounds is inherently interdisciplinary, drawing from toxicology, analytical chemistry, and computational chemistry. This compound exemplifies a molecule that resides at the nexus of these fields.

In toxicology, research on halogenated aromatic disinfection by-products (DBPs) seeks to understand their potential adverse effects on living organisms. nih.gov Studies have shown that the toxicity of these compounds is related to the number, type, and position of the halogen substituents. nih.govacs.org Quantitative structure-activity relationship (QSAR) models and molecular docking simulations are employed to predict the toxicity of specific isomers by examining their interactions with biological macromolecules like enzymes and proteins. nih.gov

Analytical chemistry focuses on developing robust methods for the detection and quantification of halogenated organic compounds in environmental samples. tandfonline.com Given the vast number of isomers, such as the 96 possible BCPs, creating analytical techniques that can separate and identify specific compounds like this compound is a significant challenge that drives innovation in chromatography and mass spectrometry. rsc.org

From a computational and physical chemistry standpoint, the unique substitution pattern of this compound makes it an interesting subject for theoretical studies. Quantum chemical methods are used to analyze the formation of halogenated phenoxy radicals—key intermediates in dioxin formation—and to calculate thermodynamic properties and reaction rate constants for their transformation pathways. rsc.org Such studies provide fundamental insights into the stability and reactivity of these environmentally relevant molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89284-48-0 | biosynth.com |

| Molecular Formula | C₆H₃Br₂ClO | biosynth.com |

| Molecular Weight | 286.35 g/mol | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYJQUSXDYZKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformation Pathways of 2,4 Dibromo 5 Chlorophenol

Modern Synthetic Routes and Methodological Advancements for Halogenated Phenols

The preparation of specifically substituted halogenated phenols requires precise control over reaction conditions and reagents. Modern advancements have led to a variety of sophisticated methods that improve selectivity and yield.

Direct Halogenation Strategies for Phenolic Derivatives

Direct halogenation is a fundamental method for synthesizing halogenated phenols, leveraging the high electron density of the phenolic ring. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. ucalgary.cabyjus.com

However, this high reactivity can lead to challenges. Without careful control, the reaction can result in polysubstitution, where multiple halogen atoms are added to the ring. ucalgary.cawikipedia.org The choice of halogenating agent and solvent is critical for managing selectivity. For instance, treating phenol (B47542) with bromine in a polar solvent like water results in the formation of a 2,4,6-tribromophenol precipitate. byjus.com To achieve monosubstitution, less polar solvents such as chloroform (CHCl₃) or carbon disulfide (CS₂) are employed at lower temperatures. mlsu.ac.in

Common reagents for direct halogenation include elemental halogens (Cl₂, Br₂), N-halosuccinimides (NCS, NBS), and sulfuryl chloride (SO₂Cl₂). mlsu.ac.innih.gov The reactivity of phenols is so high that these reactions often proceed without the need for a Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic compounds like benzene (B151609). byjus.com

Table 1: Reagents and Conditions for Direct Halogenation of Phenols

| Reagent | Typical Solvent | Conditions | Primary Outcome/Selectivity |

|---|---|---|---|

| Bromine (Br₂) in H₂O | Water | Room Temperature | Polysubstitution (e.g., 2,4,6-tribromophenol) byjus.com |

| Bromine (Br₂) in CS₂/CHCl₃ | Carbon Disulfide, Chloroform | Low Temperature (e.g., 273 K) | Monosubstitution, mixture of ortho and para isomers mlsu.ac.in |

| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | Controlled monobromination niscpr.res.in |

| Sulfuryl Chloride (SO₂Cl₂) | Various, including solvent-free | With or without catalyst | Chlorination, selectivity depends on catalyst nih.gov |

Synthesis via Arylboronic Acid Derivatives

An alternative to direct halogenation involves the use of arylboronic acids. These compounds are versatile intermediates in organic synthesis, valued for their stability and broad functional group tolerance. acs.orgnih.gov While often used to synthesize phenols from aryl halides, the reverse transformation—converting phenols to aryl halides—can also be achieved via boronate intermediates.

This multi-step approach offers milder conditions compared to some direct halogenation methods. The process typically involves:

Conversion of the phenol to a more reactive intermediate, such as an aryl triflate.

Palladium-catalyzed reaction of the aryl triflate with a diboron reagent (like bis(pinacolato)diboron) to form an aryl boronate ester. This is known as the Miyaura borylation. nih.gov

Subsequent halogenation of the aryl boronate ester to yield the desired aryl halide.

This pathway provides an indirect route to halogenated phenols and is particularly useful when direct halogenation lacks the required regioselectivity or is incompatible with other functional groups on the molecule. nih.gov Furthermore, methods for the direct conversion of arylboronic acids to phenols using oxidants like m-chloroperbenzoic acid (MCPBA) or under photoredox catalysis have been developed, highlighting the versatility of these boron compounds. acs.orgorganic-chemistry.org

One-Pot Reaction Systems for Selective Halogenation

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time. For the synthesis of halogenated phenols, one-pot procedures can provide enhanced control over the final product.

An example of this approach is the conversion of phenols to substituted catechols (1,2-dihydroxybenzenes). This can be achieved through a one-pot sequence involving an initial selective ortho-formylation of the phenol, followed by a Dakin oxidation using hydrogen peroxide, which converts the aldehyde group to a hydroxyl group. researchgate.net While not a direct halogenation, this demonstrates the principle of sequential, controlled functionalization in a single pot to build complex substitution patterns that could include halogens.

Another strategy involves the in situ generation of the halogenating agent. For instance, visible-light photoredox catalysis can be used to oxidize bromide ions (Br⁻) to elemental bromine (Br₂), which then acts as the electrophile to brominate phenols present in the reaction mixture. researchgate.net This method allows for precise control over the amount of halogenating agent generated, potentially reducing side reactions.

Catalytic Approaches in Halogenation Processes

Catalysis is central to modern organic synthesis for improving reaction rates, yields, and, most importantly, selectivity. In phenol halogenation, catalysts can steer the reaction towards a specific isomer (ortho vs. para) or prevent over-halogenation.

Ammonium Salt Catalysis: For achieving high ortho-selectivity, which is often challenging due to steric hindrance, ammonium salt-catalyzed processes have been developed. These catalysts can facilitate selective monochlorination at the ortho position using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). scientificupdate.com The mechanism is thought to involve the formation of an N-halo intermediate, with the catalyst's counter-ion playing a key role in directing the substitution to the ortho position through hydrogen bonding with the phenolic proton. scientificupdate.com

Electrochemical Catalysis: Electrochemical methods offer a sustainable alternative to traditional chemical reagents. The electrochemical halogenation of phenol can be enhanced using a chromium-based catalyst. globalscientificjournal.com In this process, an electric current drives the oxidation of halide ions to their elemental form at the anode, which then reacts with the phenol. This technique allows for precise control of the reaction and reduces hazardous by-products. globalscientificjournal.com

Photoredox Catalysis: As mentioned previously, visible-light photoredox catalysis provides a mild and efficient way to generate halogenating agents in situ. Using a photosensitizer like Ru(bpy)₃²⁺, bromide can be oxidized to bromine, which then reacts with phenols. This approach is notable for its mild conditions and high efficiency. researchgate.net

Lewis and Brønsted Acid Catalysis: While phenols are highly activated, certain halogenating reagents like N-halosuccinimides (NXS) can be further activated by Lewis or Brønsted acids. This dual activation can accelerate reactions and improve selectivity, even for less reactive aromatic substrates. researchgate.net

Table 2: Modern Catalytic Systems for Phenol Halogenation

| Catalyst Type | Example Catalyst | Halogenating System | Key Advantage |

|---|---|---|---|

| Ammonium Salt | Quaternary Ammonium Salts | DCDMH | High ortho-selectivity scientificupdate.com |

| Transition Metal | Chromium-based (CrCl₃) | Electrochemical (e.g., from NaBr) | Sustainable, precise control globalscientificjournal.com |

| Photocatalyst | Ru(bpy)₃²⁺ | Visible light, Br⁻ source | Mild conditions, in situ reagent generation researchgate.net |

| Lewis/Brønsted Acid | BiCl₃, Camphorsulfonic acid | N-halosuccinimides (NXS) | Activation of NXS for broader substrate scope researchgate.net |

Mechanistic Investigations of Chemical Reactions Involving 2,4-Dibromo-5-chlorophenol

Understanding the reaction mechanisms is crucial for predicting product outcomes and designing effective synthetic routes. The formation of polyhalogenated phenols is governed by the principles of electrophilic aromatic substitution.

Electrophilic Substitution Reaction Pathways

The halogenation of a phenol is a classic example of an electrophilic aromatic substitution reaction. byjus.comresearchgate.net The process is driven by the attack of an electron-rich aromatic ring on an electron-deficient species, the electrophile (in this case, a polarized halogen).

The mechanism proceeds through several key steps:

Generation of the Electrophile: The halogenating agent (e.g., Br₂) becomes polarized, creating an electrophilic bromine atom (Brᵟ⁺). This polarization can be induced by a solvent or a catalyst.

Nucleophilic Attack: The π-electrons of the phenol ring attack the electrophilic halogen. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Stabilization of the Arenium Ion: The positive charge of the arenium ion is delocalized across the ring through resonance. The hydroxyl group is a potent activating group because one of its lone pairs of electrons can participate in this resonance, providing significant stabilization, especially when the attack occurs at the ortho or para positions. This stabilization lowers the activation energy for ortho and para substitution compared to meta substitution. byjus.com

Deprotonation: A base removes a proton from the carbon atom where the halogen has attached, restoring the aromaticity of the ring and yielding the final halogenated phenol product.

In the synthesis of a molecule like this compound, the directing effects of the substituents already on the ring are cumulative. For example, if one were to synthesize this compound starting from 3-chlorophenol, the hydroxyl group would strongly direct incoming bromine atoms to positions 2, 4, and 6. The chlorine atom, being a deactivator but also an ortho, para-director, would also direct to positions 2, 4, and 6. The combined influence of these two groups makes positions 2 and 4 highly activated towards electrophilic attack, leading to the formation of the 2,4-dibromo product. The second bromination would be slower than the first due to the deactivating effect of the first bromine atom.

Single-Electron Transfer Mechanisms

The transformation of halogenated phenols can be initiated by single-electron transfer (SET) from the phenol or its corresponding phenoxide ion to an oxidizing species. This process is fundamental to understanding the degradation and alteration of these compounds in various chemical and biological systems. For halogenated phenols, the initial SET step results in the formation of a phenoxyl radical, a highly reactive intermediate that can undergo several subsequent reactions.

The dehalogenation of halogenated phenols can be catalyzed by heme-peroxidases through a two-step, single-electron oxidation pathway nih.gov. In this mechanism, the enzyme's active compound I mediates the first one-electron oxidation of the phenol, leading to the formation of a phenoxyl radical species. A subsequent second one-electron oxidation yields a positively charged dienone, which can then react with water to form a benzoquinone and release halide ions nih.gov. This process highlights the critical role of SET in initiating the breakdown of these persistent organic pollutants.

Photocatalysis also offers a potent method for inducing SET in brominated compounds. Under visible light, a deprotonated diphenylthiourea (DPTU) can act as a strong reductant, promoting the reductive cleavage of aryl bromide bonds through an SET mechanism rsc.org. This suggests that under specific photolytic conditions, this compound could undergo reductive dehalogenation initiated by a single electron transfer to the molecule. The oxidation power of brominated compounds can be harnessed through both hydrogen atom transfer (HAT) and SET mechanisms, particularly in the presence of a photocatalyst, to drive radical chain processes rsc.org.

Radical Reaction Chemistry of Halogenated Phenols

Following the initial single-electron transfer, the resulting phenoxyl radical of a halogenated phenol is at the center of a complex web of radical reactions. These radicals are highly reactive and can participate in substitution, dimerization, and polymerization reactions. The presence of multiple halogen atoms on the phenol ring, as in this compound, influences the stability and subsequent reaction pathways of the phenoxyl radical.

The reaction of phenolic compounds with hydroxyl radicals (•OH), a key species in advanced oxidation processes, is a primary degradation pathway. This reaction proceeds via the formation of a phenoxyl radical, which can then undergo further oxidation and ring-opening reactions. In the case of pentahalogenated phenols, UV photocatalysis in the presence of TiO2 can lead to photoreduction, releasing radical ions from the substrate, and photooxidation, which generates hydroxyl radicals that drive the peroxidase reaction to form oligomers nih.gov.

The halogen radicals themselves can also participate in the reaction cascade. For instance, in the presence of an activated enzyme and H+, the attached halogen can be converted into a radical form, which then becomes an anion nih.gov. These halogen radicals are more likely to attack already dehalogenated products rather than the parent penta-halogenated phenol where all sites are occupied nih.gov. This suggests a sequential dehalogenation process for polyhalogenated phenols like this compound.

The table below summarizes some of the key radical species involved in the transformation of halogenated phenols.

| Radical Species | Role in Transformation |

| Phenoxyl Radical | Primary intermediate formed after single-electron transfer or hydrogen abstraction. Undergoes dimerization, polymerization, and further oxidation. |

| Hydroxyl Radical (•OH) | A powerful oxidizing agent that initiates the degradation of phenols by forming a phenoxyl radical. |

| Halogen Radical (X•) | Can be formed from the parent molecule and participate in substitution reactions, often attacking less halogenated intermediates. |

| Superoxide Radical (O2•−) | Can be involved in SET processes, particularly in biological systems, leading to the formation of peroxy anions. |

Kinetic and Thermodynamic Parameters of Transformation Processes

The biodegradation kinetics of halogenated phenols often follow inhibitory models, such as the Haldane model, due to the toxicity of the parent compounds and their intermediates to microorganisms. For instance, in the simultaneous degradation of 4-bromophenol (4-BP) and 4-chlorophenol (4-CP) by Arthrobacter chlorophenolicus A6, it was observed that 4-BP degradation was faster than 4-CP biointerfaceresearch.com. The kinetic data also revealed a strong negative interaction effect of 4-CP on the biodegradation of 4-BP biointerfaceresearch.com. This suggests that for this compound, the presence of both bromine and chlorine atoms will lead to complex competitive inhibition effects during biodegradation.

The following table presents kinetic parameters for the biodegradation of related halogenated phenols, which can serve as a reference for estimating the behavior of this compound.

| Compound | Kinetic Model | Key Parameters | Reference |

| 2,4,6-Trichlorophenol | Haldane | High specific degradation rate with glucose as co-substrate | nih.gov |

| 4-Chlorophenol & Phenol | Haldane | Competitive inhibition observed between the two substrates | mdpi.com |

| 4-Bromophenol & 4-Chlorophenol | Sum kinetics | 4-BP degradation is faster; 4-CP inhibits 4-BP degradation | biointerfaceresearch.com |

From a thermodynamic perspective, the one-electron oxidation of phenols is influenced by the pH of the solution. The oxidation of the phenoxide ion (ArO-) is generally faster than the oxidation of the neutral phenol (ArOH) nih.gov. The feasibility of these reactions can be predicted based on the redox potentials of the involved species. The concerted proton-coupled electron transfer, with water acting as a proton acceptor, is supported by kinetic isotope effects observed in the oxidation of phenols nih.gov.

Formation Mechanisms as Disinfection Byproducts and Anthropogenic Precursors

This compound, along with other mixed halogenated phenols, can be formed as a disinfection byproduct (DBP) during water treatment processes such as chlorination and chloramination. The presence of natural organic matter (NOM), anthropogenic phenolic compounds, and bromide and chloride ions in the source water creates the necessary conditions for their formation.

During chlorination, the reaction between chlorine and bromide ions leads to the formation of hypobromous acid (HOBr). Both hypochlorous acid (HOCl) and HOBr can then react with phenolic precursors present in the water through electrophilic aromatic substitution to form a variety of chlorinated, brominated, and mixed halogenated phenols researchgate.net. The concentration of bromide ions, pH, reaction time, and the nature of the organic precursors all influence the types and yields of the resulting DBPs researchgate.netnih.gov.

Anthropogenic precursors of halogenated phenols are numerous and originate from various industrial and municipal sources. These include:

Industrial Effluents: Wastewater from chemical manufacturing, pharmaceutical production, and pulp and paper bleaching can contain high concentrations of phenols and chlorophenols.

Pesticide Degradation: The breakdown of phenoxy herbicides and other pesticides can release phenolic compounds into the environment, which can then be halogenated during water treatment pjoes.com.

Municipal Wastewater: Effluents from wastewater treatment plants can contain a mixture of phenolic compounds from domestic and industrial sources, contributing to the pool of DBP precursors researchgate.net.

The table below lists some common anthropogenic precursors and the types of halogenated phenols they can form during disinfection.

| Precursor | Source | Potential Halogenated Phenol Products |

| Phenol | Industrial wastewater, chemical synthesis | Chlorophenols, Bromophenols, Bromochlorophenols |

| 2,4-Dichlorophenol (B122985) | Pesticide degradation, industrial use | Trichlorophenols, Bromodichlorophenols |

| Bisphenol A | Plastics industry | Halogenated bisphenols |

| Triclosan | Antimicrobial agent | Dichlorophenols, Trichlorophenols |

The formation of mixed bromo-chloro-phenols like this compound is a result of the competitive halogenation by both chlorine and bromine species present in the water during disinfection.

Environmental Chemistry and Biogeochemical Cycling of 2,4 Dibromo 5 Chlorophenol

Occurrence and Distribution in Aquatic and Terrestrial Research Compartments

Specific research identifying and quantifying 2,4-Dibromo-5-chlorophenol in various environmental compartments such as water, soil, or sediment has not been documented in the reviewed scientific literature. The environmental presence of halogenated phenols is generally linked to industrial waste, the degradation of pesticides, and the chlorination or bromination of water containing natural organic matter. nih.govnih.gov For instance, related compounds like 2,4-dibromophenol (B41371) are known to occur as natural metabolites in some marine organisms and are also degradation products of certain brominated flame retardants. nih.gov Similarly, various chlorophenols are found in aquatic environments due to industrial discharge and the breakdown of herbicides. nih.gov Without targeted studies, the occurrence and distribution of this compound remain uncharacterized.

Abiotic Transformation Processes and Reaction Kinetics

Abiotic transformation processes are critical in determining the environmental fate, persistence, and potential impact of chemical compounds. These processes include reactions driven by light (photochemical degradation), heat (pyrolysis), and chemical agents.

Photochemical Degradation Pathways

Specific studies detailing the photochemical degradation pathways and reaction kinetics for this compound are not available in the current scientific literature. Research on analogous compounds, such as 2,4-dibromophenol, indicates that photolysis can occur. For example, 2,4-dibromophenol in an aqueous solution can be transformed into 2'-hydroxy-2,3',4,5'-tetrabromodipheyl ether under simulated sunlight irradiation. thegoodscentscompany.com However, without direct experimental data, the specific pathways, quantum yields, and half-lives for this compound remain unknown.

High-Temperature Oxidation and Pyrolysis Studies

While direct high-temperature oxidation and pyrolysis studies for this compound have not been reported, research on the structurally similar compound 2,4-dibromophenol offers potential insights. The pyrolysis of bromophenols is known to produce various hazardous compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). researchgate.net

Thermal degradation studies of 2,4-dibromophenol at temperatures of 400°C have identified several pyro-products. researchgate.net The formation of these products suggests that high-temperature conditions, such as those in industrial incinerators or accidental fires, could potentially transform brominated phenols into more persistent and toxic substances. researchgate.net Key products identified from the pyrolysis of 2,4-dibromophenol are detailed in the table below.

Interactive Data Table: Pyrolysis Products of 2,4-Dibromophenol at 400°C

| Product Name | Chemical Class |

|---|---|

| Tribromobenzene | Brominated Aromatic |

| Monobromodibenzo-p-dioxin | Polybrominated Dibenzo-p-dioxin (PBDD) |

| 2,8-Dibromodibenzofuran | Polybrominated Dibenzofuran (PBDF) |

| 2,7-Dibromodibenzo-p-doxin | Polybrominated Dibenzo-p-dioxin (PBDD) |

| 2,4,8-Tribromodibenzofuran | Polybrominated Dibenzofuran (PBDF) |

| 1,3,8-Tribromodibenzo-p-dioxin | Polybrominated Dibenzo-p-dioxin (PBDD) |

Data sourced from a pyrolysis study of 2,4-dibromophenol. researchgate.net

Chlorination-Induced Transformations in Aqueous Systems

There is no specific information available regarding the chlorination-induced transformations of this compound in aqueous environments. The process of chlorinating water that contains phenols is a well-known pathway for the formation of various chlorinated phenols. nih.gov The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are added to the phenol (B47542) ring. nih.gov How an already halogenated phenol like this compound would react upon further exposure to aqueous chlorine has not been specifically investigated.

Formation of Secondary Halogenated Aromatic Products

The transformation of halogenated phenols can lead to the formation of various secondary products, some of which may have different toxicological profiles than the parent compound.

During high-temperature pyrolysis, as noted in section 3.2.2, the precursor 2,4-dibromophenol is known to form PBDDs and PBDFs. researchgate.netresearchgate.net These classes of compounds are of significant environmental concern due to their persistence and toxicity.

In aqueous systems, the chlorination of bromophenols can lead to aromatic ring cleavage and the formation of smaller, unsaturated carbonyl compounds. Research on the chlorination of 2,4-dibromophenol has identified the formation of a brominated butenedial species (Br-BDA), which is an α,β-unsaturated dicarbonyl compound. nih.gov This indicates that under certain disinfection conditions, the aromatic ring of such compounds can be broken, leading to the formation of different classes of disinfection byproducts.

Interactive Data Table: Secondary Products from Transformations of 2,4-Dibromophenol

| Transformation Process | Precursor Compound | Secondary Product(s) | Product Class |

|---|---|---|---|

| Pyrolysis | 2,4-Dibromophenol | PBDDs/PBDFs | Halogenated Dioxins/Furans |

| Aqueous Chlorination | 2,4-Dibromophenol | Brominated Butenedial (Br-BDA) | α,β-Unsaturated Dicarbonyl |

This table summarizes findings for the related compound 2,4-dibromophenol, as direct data for this compound is unavailable. researchgate.netnih.gov

Biotic Transformation Pathways and Metabolite Profiling Research

Research detailing the biotic transformation, microbial degradation, or metabolite profiling of this compound is not available in the reviewed scientific literature. The biodegradation of halogenated phenols is complex and highly dependent on the specific compound, the number and position of halogen substituents, and the microbial communities present. researchgate.net For example, some trichlorophenols, like 2,4,5-trichlorophenol, show significant resistance to biodegradation. nih.govnih.gov In contrast, other chlorophenols can be degraded by specific microbial strains, often involving initial oxidative dechlorination steps followed by ring cleavage. nih.gov Without specific studies on this compound, its biodegradability and the identity of any potential metabolites remain unknown.

Environmental Fate Modeling and Persistence Research

Modeling the environmental fate of chemicals like this compound is essential for predicting their distribution, persistence, and potential for exposure. Such models integrate data on the chemical's physical-chemical properties and its interactions with environmental compartments.

The mobility and bioavailability of this compound in the environment are strongly influenced by its adsorption and desorption behavior in soil and sediment. The extent of adsorption is dependent on the properties of both the chemical and the environmental matrix, particularly the organic carbon content.

Studies on 2,4-dichlorophenol (B122985) in marine sediments have shown that sorption and desorption processes can be described by linear type isotherms, and the presence of sorption hysteresis suggests that a fraction of the compound may become irreversibly bound to the sediment particles. nih.gov The kinetics of these processes are also important, with equilibrium being established in less than 20 hours in the case of 2,4-dichlorophenol in marine sediments. nih.gov Similar dynamics would be expected for this compound, with its hydrophobicity suggesting a tendency to adsorb to organic matter in soil and sediment, thereby reducing its concentration in the aqueous phase and its potential for transport.

The transport of this compound through soil and sediment is governed by processes such as advection with flowing water and dispersion. The extent of transport is significantly retarded by adsorption to the solid phase. Chemicals with a high affinity for soil organic matter will exhibit lower mobility.

Biogeochemical Cycling and Contaminant Transformation at Ecotones

Ecotones, the transitional zones between distinct ecosystems, such as terrestrial and aquatic environments, play a critical role in regulating the transport, transformation, and ultimate fate of contaminants like this compound. These interfaces are characterized by steep gradients in physicochemical properties, including oxygen levels, redox potential, pH, and organic matter content. These dynamic conditions foster diverse microbial communities and a variety of biogeochemical processes that can significantly influence the degradation and transformation of halogenated phenolic compounds. While specific research on the biogeochemical cycling of this compound in ecotones is limited, the behavior of structurally similar compounds, such as other chlorophenols and bromophenols, provides a foundational understanding of its likely environmental fate.

The transformation of this compound at terrestrial-aquatic ecotones is governed by a complex interplay of biotic and abiotic processes. The dominant degradation pathways are largely dictated by the prevailing redox conditions within the ecotone.

Aerobic Transformation: In the oxygenated zones of an ecotone, such as the surface layers of soil and sediment or the water column, aerobic microbial degradation is the principal pathway for the breakdown of this compound. Aerobic microorganisms utilize enzymes like monooxygenases and dioxygenases to initiate the degradation process. The initial step typically involves the hydroxylation of the aromatic ring, leading to the formation of halogenated catechols. Subsequently, the aromatic ring is cleaved, followed by further degradation into simpler organic compounds and eventually mineralization to carbon dioxide, water, and inorganic halides. The efficiency of this process is influenced by factors such as the concentration of the contaminant, the availability of nutrients, temperature, and the specific microbial populations present.

Anaerobic Transformation: In the anoxic or anaerobic zones of an ecotone, such as deeper soil layers, saturated sediments, and groundwater, a different set of microbial processes governs the transformation of this compound. Under these conditions, reductive dehalogenation is a key initial step. Anaerobic bacteria, including sulfate-reducing and methanogenic consortia, can utilize halogenated compounds as electron acceptors, sequentially removing bromine and chlorine atoms from the phenolic ring. This process is critical as it often reduces the toxicity of the compound and can make the resulting molecule more susceptible to subsequent aerobic or anaerobic degradation. The complete mineralization of the resulting phenol or less-halogenated phenols can then proceed through established anaerobic degradation pathways.

The following table summarizes the key microbial processes and potential transformation products of halogenated phenols at ecotones, which can be extrapolated to this compound.

| Process | Redox Condition | Key Microorganisms/Enzymes | Initial Transformation Steps | Potential Intermediates |

| Aerobic Degradation | Aerobic | Pseudomonas, Alcaligenes (Monooxygenases, Dioxygenases) | Hydroxylation of the aromatic ring | Halogenated catechols, Halogenated hydroquinones |

| Reductive Dehalogenation | Anaerobic | Sulfate-reducing bacteria, Methanogenic consortia | Sequential removal of halogen atoms | Dibromophenols, Monobromochlorophenols, Chlorophenols, Phenol |

| Fungal Degradation | Aerobic | White-rot fungi (Laccases, Peroxidases) | Oxidation and polymerization | Quinones, Polymeric products |

Detailed research on other halogenated phenols has provided insights into the factors influencing their degradation rates at ecotones. For instance, the presence of organic carbon can serve as a primary substrate for microbial communities, potentially enhancing the co-metabolic degradation of the target contaminant. Conversely, high concentrations of the contaminant can be toxic to the microbial populations responsible for its degradation. The dynamic hydrological conditions within ecotones, such as fluctuating water tables, can also impact the redox conditions and thereby shift the dominant degradation pathways between aerobic and anaerobic processes.

The table below presents hypothetical degradation data for this compound in different ecotonal zones, based on findings for analogous compounds.

| Ecotonal Zone | Dominant Process | Hypothetical Half-life (days) | Primary Transformation Products | Influencing Factors |

| Unsaturated Soil (Vadose Zone) | Aerobic Biodegradation | 30 - 90 | 4-Bromo-2-chlorocatechol, Dibromocatechols | Oxygen availability, microbial community composition, soil moisture |

| Saturated Soil (Riparian Buffer) | Mixed Aerobic/Anaerobic | 60 - 180 | Mixture of hydroxylated and dehalogenated intermediates | Fluctuating water table, redox potential, organic matter content |

| Sediment-Water Interface | Anaerobic Reductive Dehalogenation | 120 - 365 | 2,4-Dibromophenol, 5-Chlorophenol | Sulfate and nitrate (B79036) availability, presence of electron donors |

It is crucial to note that the actual biogeochemical cycling and transformation of this compound at any specific ecotone will be a function of the unique combination of physical, chemical, and biological characteristics of that environment. Further research is necessary to elucidate the specific pathways and rates of degradation for this particular compound in these critical transitional zones.

Advanced Analytical Methodologies for Detection and Structural Elucidation of 2,4 Dibromo 5 Chlorophenol

High-Resolution Chromatographic and Mass Spectrometric Approaches

High-resolution chromatography coupled with mass spectrometry provides the cornerstone for the separation and identification of 2,4-Dibromo-5-chlorophenol from complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds like this compound. Method development for this compound typically involves the optimization of several key parameters to achieve sensitive and specific detection.

A crucial step in the GC-MS analysis of phenolic compounds is derivatization, often silylation, to increase their volatility and thermal stability. nih.gov For this compound, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield its trimethylsilyl (B98337) (TMS) ether.

The selection of the GC column is critical for the separation of isomers. A non-polar or medium-polarity column, such as a DB-5ms or DB-17ms, is commonly used for the analysis of halogenated phenols. The temperature program of the GC oven is optimized to ensure sufficient separation from other co-eluting compounds.

In the mass spectrometer, electron ionization (EI) is the most common ionization technique for this type of analysis. The resulting mass spectrum of this compound would exhibit a characteristic fragmentation pattern. The molecular ion peak would be observed, and its isotopic pattern, due to the presence of bromine and chlorine isotopes, would be a key identifier. For instance, the isotopic pattern for a compound with two bromine atoms and one chlorine atom will be distinct. The fragmentation of the TMS derivative would likely involve the loss of a methyl group (M-15) and other characteristic fragments.

For enhanced sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby reducing background noise.

Table 1: Illustrative GC/MS Parameters for the Analysis of Halogenated Phenols

| Parameter | Typical Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful tool for the identification and confirmation of compounds in complex matrices without the need for derivatization. This technique provides high-resolution, accurate mass measurements, which are invaluable for determining the elemental composition of an unknown compound.

For the analysis of this compound, reversed-phase liquid chromatography is typically employed. A C18 column is a common choice, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

The QTOF mass spectrometer, with an electrospray ionization (ESI) source operating in negative ion mode, is highly suitable for the analysis of phenols. The deprotonated molecule [M-H]⁻ of this compound would be detected with high mass accuracy. The high resolution of the TOF analyzer allows for the clear distinction of the isotopic pattern arising from the bromine and chlorine atoms, further confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information. The [M-H]⁻ ion is selected in the quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the TOF. The fragmentation pattern provides further confirmation of the structure.

Ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) combines the high separation efficiency of UPLC with the high-resolution and accurate mass capabilities of HRMS, making it an ideal platform for suspect screening of emerging environmental contaminants. nih.govresearchgate.net In a suspect screening workflow, a list of potential contaminants, including their exact masses and predicted retention times, is created. kcl.ac.uk

For this compound, its exact mass would be calculated and used to search the acquired UPLC-HRMS data for a corresponding peak. The high mass accuracy of the instrument (typically < 5 ppm) significantly reduces the number of potential candidates for a given mass. jhu.edunih.gov

The characteristic isotopic pattern of a compound containing two bromine atoms and one chlorine atom serves as a crucial identification parameter. Software tools can be used to automatically screen for these specific isotopic signatures in the data. researchgate.net Once a suspect peak is detected, its retention time can be compared to a predicted value from quantitative structure-retention relationship (QSRR) models to increase the confidence in the identification. nih.govresearchgate.net Further confirmation is then achieved by acquiring and interpreting the MS/MS spectrum of the suspect ion.

Spectroscopic Characterization Techniques for Molecular Structure Elucidation

Spectroscopic techniques are essential for the unambiguous elucidation of the molecular structure of this compound, providing information about its functional groups and the connectivity of its atoms.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 1000 cm⁻¹. The substitution pattern on the benzene (B151609) ring will also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region. For this compound, absorptions are expected around 280-290 nm, with a possible shoulder at longer wavelengths, arising from the π → π* transitions of the benzene ring. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. researchgate.netresearchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristic Features |

|---|---|

| Infrared (IR) Spectroscopy | ~3200-3600 cm⁻¹ (O-H stretch, broad), ~1450-1600 cm⁻¹ (C=C aromatic stretch), ~1200-1300 cm⁻¹ (C-O stretch), <1000 cm⁻¹ (C-Br, C-Cl stretch) |

| UV-Vis Spectroscopy | λmax ~280-290 nm (π → π* transition) |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation and isomer differentiation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the hydroxyl group. The splitting patterns (multiplicity) of the signals, due to spin-spin coupling between adjacent protons, would reveal their relative positions on the aromatic ring. This information is crucial for distinguishing it from other dibromochlorophenol isomers. For example, the number of signals, their integration, and their coupling constants would be unique to the 1,2,4,5-substitution pattern of this compound.

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are also highly dependent on the nature and position of the substituents. The carbon atom attached to the hydroxyl group would appear at a characteristic downfield shift, while the carbons bonded to the halogens would also be significantly shifted. Predictive models and spectral databases for similar halogenated phenols can aid in the assignment of the signals. pdx.eduillinois.edu By comparing the observed ¹H and ¹³C NMR spectra with those of other possible isomers, the exact structure of this compound can be unequivocally confirmed. nih.govresearchgate.net

X-ray Diffraction Studies of Crystalline Structures

Crystallization: Growing a single, high-quality crystal of this compound suitable for X-ray diffraction. This is often a rate-limiting step and can be challenging. nih.gov

Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction data as the crystal is rotated in the X-ray beam. mdpi.com

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final, accurate crystal structure. doi.org

For related halogenated phenols, X-ray diffraction studies have revealed detailed insights into their supramolecular architecture, including intermolecular interactions like hydrogen bonding and halogen bonding, which influence their packing in the solid state.

Sample Preparation and Enrichment Strategies for Trace Analysis

The detection of trace levels of this compound in environmental and biological matrices requires robust sample preparation and enrichment techniques to concentrate the analyte and remove interfering substances.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of analytes from complex samples. nih.gov The choice of sorbent material is critical for the effective extraction of chlorophenols. For the analysis of chlorophenols, including this compound, various SPE sorbents can be employed.

Key parameters that are optimized in an SPE method include the type and amount of sorbent, sample pH, sample volume, and the type and volume of the elution solvent. researchgate.net For instance, in the analysis of chlorophenols, the sample is typically acidified to a pH of around 2 to ensure the compounds are in their neutral form, which enhances their retention on non-polar or moderately polar sorbents. researchgate.net

Below is a table summarizing typical SPE parameters used for the extraction of chlorophenols from water samples, which would be applicable for this compound.

| Parameter | Typical Conditions for Chlorophenol Analysis |

| Sorbent Type | Polystyrene-divinylbenzene (e.g., Bond Elut ENV), C18 |

| Sorbent Mass | 100 - 1000 mg |

| Sample pH | Acidified to ~2 |

| Sample Volume | 100 - 500 mL |

| Elution Solvent | Methanol, Acetonitrile |

| Elution Volume | 2 - 5 mL |

These methods can achieve high recovery rates, often exceeding 85%, and significant enrichment factors, allowing for the detection of chlorophenols at ng/L levels. researchgate.netkoreascience.kr

Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a common strategy to improve the volatility and thermal stability of polar analytes like chlorophenols, making them more amenable to gas chromatography (GC) analysis. nih.govdioxin20xx.org It can also enhance the sensitivity of detection by introducing a functionality that is more responsive to a specific detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).

A prevalent derivatization method for phenols is silylation, where the acidic proton of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The reaction is typically fast, often completed within seconds at room temperature, especially in a solvent like acetone. nih.gov

Another common derivatization technique is acetylation, using reagents such as acetic anhydride. This method has been successfully applied to the determination of chlorophenols in various matrices. researchgate.net

The following table outlines common derivatization reagents and their applications in the analysis of chlorophenols.

| Derivatization Reagent | Analyte Functional Group | Resulting Derivative | Analytical Technique |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Phenolic hydroxyl | Trimethylsilyl ether | GC-MS |

| Acetic Anhydride | Phenolic hydroxyl | Acetate ester | GC-MS |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Phenolic hydroxyl | NBD-ether | HPLC-UV |

| 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone | Phenolic hydroxyl | Quinoxalinone ester | HPLC-Fluorescence |

Derivatization not only improves chromatographic performance but can also lower the limits of detection to the sub-µg/L range. researchgate.netscirp.org

Theoretical and Computational Studies of 2,4 Dibromo 5 Chlorophenol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 2,4-Dibromo-5-chlorophenol at the atomic level. These methods solve approximations of the Schrödinger equation to determine molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including complex molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms—the structure that corresponds to a minimum on the potential energy surface.

For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov The optimization process would yield the lowest energy conformation of the molecule. The resulting energy landscape would reveal the relative stabilities of different potential conformations, particularly concerning the orientation of the hydroxyl (-OH) group. Theoretical studies on similar chlorophenols have demonstrated that DFT methods accurately predict geometries and relative energetics. researchgate.net

Table 1: Predicted Molecular Properties of this compound using DFT

This table presents representative data based on typical DFT calculations for analogous halogenated phenols. Actual values require specific computation for this molecule.

| Property | Predicted Value Range | Significance |

| HOMO-LUMO Gap (eV) | 4.5 - 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Dipole Moment (Debye) | 1.5 - 2.5 | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Total Energy (Hartree) | Varies with method | Represents the total electronic energy at the optimized geometry; used to compare conformer stability. |

| Molecular Electrostatic Potential (MEP) | Varies across surface | Maps charge distribution, identifying electron-rich (negative) and electron-poor (positive) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. |

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. bris.ac.ukdtic.mil Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. dtic.mil

While more computationally demanding than DFT, ab initio calculations can offer higher accuracy for certain properties and serve as a benchmark for DFT results. dominican.edu For a molecule like this compound, ab initio methods would be used to:

Validate DFT Geometries: High-level ab initio calculations can confirm the accuracy of the molecular structure predicted by DFT.

Calculate Precise Electronic Energies: These methods provide highly accurate total energies, which are crucial for determining reaction energies and activation barriers. dominican.edu

Determine Electronic Properties: Properties such as ionization potential and electron affinity can be calculated with high precision.

Studies on related chlorophenols and other aromatic systems have shown that ab initio calculations provide excellent agreement with experimental data where available. dominican.eduusda.gov

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily determined by the orientation of the hydroxyl proton. Due to the presence of a chlorine atom at the ortho position (C5 relative to the C1-OH), a key feature is the potential for an intramolecular hydrogen bond (O-H···Cl).

Computational Modeling of Reactivity and Mechanistic Pathways

Computational modeling extends beyond static molecular properties to simulate chemical reactions, predict reactive sites, and elucidate mechanistic pathways, which is particularly important for understanding the environmental behavior of halogenated phenols.

Prediction of Reaction Sites and Transition States

The reactivity of this compound is governed by the electronic effects of its substituents. The hydroxyl group is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. The halogen atoms (Br, Cl) are deactivating due to their inductive electron-withdrawal but are also ortho-, para-directing because of resonance effects.

Computational methods can precisely predict the most likely sites for chemical attack:

Molecular Electrostatic Potential (MEP) Maps: These visualize the charge distribution on the molecule's surface. For phenols, the most negative region is typically found around the oxygen atom, making it a site for electrophilic attack or hydrogen bonding. The aromatic ring also shows regions of negative potential, indicating susceptibility to electrophiles.

Fukui Functions and Local Softness: These DFT-based reactivity descriptors quantify the change in electron density at a specific site upon the addition or removal of an electron. They are used to identify the most susceptible sites for nucleophilic, electrophilic, and radical attacks. For phenols, these calculations often highlight the unoccupied positions on the aromatic ring as the primary sites for electrophilic substitution. scienceopen.com

For a given reaction, such as hydroxylation by an •OH radical, computational models can map the entire reaction pathway from reactants to products, including the identification of the high-energy transition state. The calculated activation energy (the energy barrier of the transition state) is crucial for predicting reaction rates. nih.gov

Simulation of Environmental Transformation Reactions

Halogenated phenols are environmental contaminants, and understanding their transformation is critical. Computational simulations can model key degradation processes that occur in the environment, such as oxidation, reduction, and biodegradation. nih.govwustl.edu

For this compound, simulations would likely focus on reactions with reactive oxygen species, particularly the hydroxyl radical (•OH), which is a primary oxidant in aquatic environments. Computational studies on similar compounds have shown that such reactions can proceed via several pathways:

Hydrogen Abstraction: The •OH radical can abstract the hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical.

Radical Addition: The •OH radical can add to the aromatic ring at various positions, leading to the formation of hydroxylated intermediates. Subsequent elimination of HBr or HCl can lead to the formation of dihydroxy-halobenzenes.

Reductive Dehalogenation: Under anaerobic conditions, microbial degradation often proceeds via reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom.

Theoretical Spectroscopic Data Prediction

The prediction of spectroscopic data for compounds like this compound through theoretical methods is a cornerstone of modern computational chemistry. These in silico approaches allow for the elucidation of spectral properties, which can aid in the identification and characterization of the molecule without the need for empirical measurement. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic parameters. dergipark.org.tr

For this compound, theoretical predictions would typically involve optimizing the molecular geometry to its lowest energy state. Following this, calculations can be performed to predict a range of spectroscopic data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the magnetic shielding environment of each nucleus, which is influenced by the electron distribution within the molecule. The substituents (two bromine atoms, one chlorine atom, and a hydroxyl group) on the phenol (B47542) ring create a distinct electronic environment, leading to a unique pattern of chemical shifts that can be predicted.

Infrared (IR) Spectroscopy: Computational methods can simulate the vibrational spectra of this compound. This involves calculating the frequencies and intensities of the vibrational modes of the molecule. The predicted IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of the O-H, C-H, C-C, C-O, C-Br, and C-Cl bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. dergipark.org.tr For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) in the UV-Vis region, which correspond to electronic transitions between molecular orbitals.

The accuracy of these theoretical predictions is highly dependent on the chosen computational method and basis set. For halogenated phenols, it is crucial to select methods that can accurately account for electron correlation and the effects of the heavy halogen atoms. The resulting predicted spectra serve as a valuable tool for comparison with experimental data, aiding in the structural confirmation of this compound.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and contains hypothetical data based on typical computational outputs.

| Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (ppm) | |

| H (position 3) | 7.2 - 7.5 |

| H (position 6) | 7.0 - 7.3 |

| OH | 5.0 - 6.0 |

| 13C NMR Chemical Shift (ppm) | |

| C1 (C-OH) | 150 - 155 |

| C2 (C-Br) | 115 - 120 |

| C3 (C-H) | 130 - 135 |

| C4 (C-Br) | 118 - 123 |

| C5 (C-Cl) | 125 - 130 |

| C6 (C-H) | 128 - 133 |

| Key IR Vibrational Frequencies (cm-1) | |

| O-H stretch | 3550 - 3600 |

| C-H stretch (aromatic) | 3050 - 3100 |

| C=C stretch (aromatic) | 1400 - 1600 |

| C-O stretch | 1200 - 1250 |

| C-Br stretch | 500 - 600 |

| C-Cl stretch | 650 - 750 |

| UV-Vis λmax (nm) | 280 - 295 |

In Silico Predictions of Environmental Fate and Persistence Mechanisms

In silico models are invaluable for assessing the potential environmental fate and persistence of chemicals like this compound, especially when experimental data is limited. These computational tools can predict how a compound will behave in the environment, including its degradation, transport, and potential for bioaccumulation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent in this field. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its environmental properties. For this compound, descriptors such as its molecular weight, log Kow (octanol-water partition coefficient), and electronic properties would be used as inputs to predict its environmental behavior.

Modeling Degradation Kinetics and Pathways

Computational models can provide significant insights into the degradation kinetics and potential breakdown pathways of this compound in the environment.

Degradation Kinetics:

The rate at which this compound is likely to degrade can be estimated using QSAR models. These models often correlate molecular descriptors with experimentally determined degradation rate constants of structurally similar compounds. For halogenated phenols, key factors influencing degradation kinetics include the number and position of halogen substituents, which affect the molecule's reactivity and susceptibility to microbial attack or abiotic degradation processes. nih.gov The presence of multiple halogen atoms on the aromatic ring of this compound is expected to contribute to its persistence in the environment.

Degradation Pathways:

Predictive models can also elucidate the likely transformation products of this compound. These models often use rule-based systems that simulate common environmental degradation reactions, such as:

Biodegradation: Computational frameworks can predict potential biodegradation pathways by simulating enzymatic reactions. nih.govnih.gov For halogenated phenols, common initial steps in aerobic biodegradation involve hydroxylation and subsequent ring cleavage. The positions of the bromine and chlorine atoms will influence which enzymatic pathways are most likely.

Photodegradation: In silico models can predict the susceptibility of this compound to photodegradation by sunlight. These models may consider the compound's UV-Vis absorption spectrum and the quantum yield of photochemical reactions. The primary photodegradation pathway for many halogenated aromatic compounds involves the reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom.

Oxidation: The reaction of this compound with oxidants like hydroxyl radicals in water and the atmosphere can also be modeled. These models predict the sites on the molecule most susceptible to oxidative attack, leading to the formation of various degradation products.

Table 2: Predicted Environmental Fate Parameters and Degradation Pathways for this compound (Illustrative) This table is illustrative and contains hypothetical data based on typical computational outputs.

| Parameter | Predicted Outcome | Modeling Approach |

|---|---|---|

| Biodegradation Rate | Slow to Very Slow | QSAR based on halogenated phenol data |

| Primary Biodegradation Pathway | Hydroxylation followed by ring cleavage | Rule-based metabolic pathway prediction |

| Primary Photodegradation Pathway | Reductive dehalogenation (loss of Br or Cl) | Quantum yield calculations and pathway simulation |

| Key Predicted Degradation Intermediates | Dibromophenols, Chlorobromophenols, Dihydroxylated intermediates | Pathway prediction software |

Research on Derivatives and Analogues of 2,4 Dibromo 5 Chlorophenol

Synthesis and Characterization of Structurally Related Halogenated Phenol (B47542) Analogues

The synthesis of halogenated phenol analogues involves various methods, primarily centered around electrophilic aromatic substitution on a phenol or a substituted phenol precursor. The specific regioselectivity of these reactions is a key challenge, often dictated by the directing effects of the hydroxyl group and any existing halogen substituents.

One common approach is the direct halogenation of a phenol derivative. For instance, 2-bromo-4-chloro substituted phenols can be prepared by first chlorinating a substituted phenol, such as salicylaldehyde, to form a 4-chloro substituted intermediate. google.com This intermediate is then isolated and subsequently brominated to introduce a bromine atom at the ortho position. google.com Another strategy involves the direct chlorination of 2-bromophenol. Similarly, other bromophenol derivatives have been synthesized through the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with various substituted benzenes, followed by demethylation using boron tribromide to yield the final bromophenol products. mdpi.com

The synthesis of more complex analogues, such as Schiff bases, has also been explored. For example, the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol is synthesized through the equimolar reaction of 5-chlorosalicylaldehyde (B124248) and 2-bromo-4-chloroaniline (B1265534). rsc.org Another Schiff base, 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol, is prepared by refluxing a mixture of 5-chloro-2-methylaniline (B43014) and 3,5-dibromo-2-hydroxybenzaldehyde. nih.govresearchgate.net

Characterization of these synthesized analogues relies on a suite of spectroscopic and analytical techniques. These include Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the molecular structure. mdpi.comrsc.orgresearchgate.net Elemental analysis is also used to determine the empirical formula. rsc.orgresearchgate.net For crystalline products, X-ray crystallography provides definitive information about the molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking. rsc.orgnih.govresearchgate.net

| Analogue | Synthesis Method | Precursors | Characterization Techniques |

|---|---|---|---|

| 2-Bromo-4-chloro substituted phenols | Two-step: Chlorination followed by bromination | Substituted phenol, Chlorine gas, Brominating agent | Gas Chromatography (GC) google.com |

| (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol | Condensation reaction | 5-chlorosalicylaldehyde, 2-bromo-4-chloroaniline | Elemental analysis, TGA, Conductivity, IR, UV-Vis, ¹H NMR, ¹³C NMR, Mass spec rsc.org |

| 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | Condensation reaction (reflux) | 5-chloro-2-methylaniline, 3,5-dibromo-2-hydroxybenzaldehyde | X-ray crystallography nih.govresearchgate.net |

| Bromophenol derivatives with diaryl methanes | Alkylation followed by O-Me demethylation | (2-bromo-4,5-dimethoxyphenyl)methanol, Substituted benzenes, BBr₃ | ¹H NMR, ¹³C NMR, IR, Mass spec, Elemental analysis mdpi.com |

| Brominated polyphenols with lactam fragments | Bromination | Lactam derivatives of polyphenols, Bromine or dioxane dibromide | FT-IR, MS, ¹H NMR, ¹³C NMR, Elemental analysis researchgate.net |

Comparative Studies of Reaction Mechanisms and Transformation Pathways Across Analogues

The reaction mechanisms and transformation pathways of halogenated phenols are diverse and depend on the specific reactants and conditions. Comparative studies of analogues reveal the influence of the type and position of halogen substituents on their reactivity.

In chemical oxidation systems, the transformation of halophenols like 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4-dibromophenol (B41371) (2,4-DBP) can proceed through various routes. nih.gov A study investigating six different chemical oxidative systems (KMnO₄, K₂FeO₄, NaClO, O₃, UV, and persulfate) found that coupling was a general pathway, with dimers being the main intermediates. nih.gov The specific effect of the halogen atom on the transformation pathway was highly dependent on the reaction type. nih.gov For instance, persulfate treatment led to the highest degree of coupling and the formation of low-molecular-weight polymers. nih.gov Transition state calculations indicated that the abstraction of the hydrogen atom from the phenoxy group by hydroxyl radicals is a key step in forming the phenoxy radicals that act as coupling precursors. nih.gov

The kinetics of halogenation also show clear trends among analogues. For the bromination of substituted phenols, the reaction of hypobromous acid with the corresponding phenoxide ions is the rate-controlling step. nih.gov The second-order rate constants for this reaction are significantly influenced by the substituents on the phenol ring, with rates for some compounds being diffusion-controlled. nih.govacs.org Similarly, the chlorination of phenolic compounds is a second-order reaction, and Hammett-type correlations can be used to relate the reaction rates to the electronic properties of the substituents. acs.org

Biodegradation presents another important transformation pathway. Under aerobic conditions, lower chlorinated phenols are typically attacked by monooxygenases to form chlorocatechols, while polychlorinated phenols are converted to chlorohydroquinones. arizona.eduresearchgate.net Under anaerobic conditions, reductive dechlorination is a key process where chlorine atoms are replaced by hydrogen. arizona.eduresearchgate.net The degree of chlorination significantly affects biodegradability; higher chlorinated congeners are more susceptible to anaerobic transformation, while lower chlorinated ones are more readily degraded aerobically. eurochlor.org

| Pathway | Conditions | Key Intermediates/Products | Influence of Halogen Substituent |

|---|---|---|---|

| Chemical Oxidation | O₃, Persulfate, K₂FeO₄, etc. | Phenoxy radicals, Dimers, Low-molecular-weight polymers | The effect on transformation is highly dependent on the specific oxidation reaction type. nih.gov |

| Bromination | Aqueous solution with hypobromous acid | Brominated phenols | Reactivity is controlled by the reaction with the phenoxide ion; rates can be estimated using Hammett correlations. nih.gov |

| Chlorination | Aqueous solution with HOCl | Chlorinated phenols, Chlorinated ketones, Chloroform | Reaction rates with phenolate (B1203915) and the acid-catalyzed reaction can be described by Hammett-type correlations. acs.org |

| Aerobic Biodegradation | Presence of oxygen and specific bacteria | Chlorocatechols (from lower CPs), Chlorohydroquinones (from higher CPs) | Lower chlorinated congeners are more susceptible to aerobic degradation. arizona.edueurochlor.org |

| Anaerobic Biodegradation | Absence of oxygen, presence of electron donors | Lesser chlorinated phenols | Higher chlorinated congeners are more susceptible to anaerobic biotransformation. arizona.edueurochlor.org |

Investigation of Coordination Chemistry with Metal Ions and Schiff Base Ligands

Halogenated phenols, particularly their Schiff base derivatives, are effective ligands for coordinating with a variety of metal ions. nih.gov Schiff bases, which contain an imine (>C=N–) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. jmchemsci.comdntb.gov.ua The presence of the imine nitrogen and a phenolic oxygen allows these ligands to act as bidentate or polydentate chelators, forming stable complexes with transition metal ions. science.govnih.gov

Research has demonstrated the synthesis of numerous metal complexes using Schiff bases derived from halogenated phenols. For example, a Schiff base derived from 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline has been used to form complexes with Co(II), Ni(II), Cu(II), and Zn(II). rsc.org Similarly, new azo-Schiff base ligands containing dichloro-, difluoro-, chloro-fluoro-, and bromo-fluoro-substituents have been prepared and complexed with divalent ions such as Co(II), Ni(II), Cu(II), Pd(II), and Pt(II). jmchemsci.comjmchemsci.com

The characterization of these metal complexes reveals diverse coordination geometries. jmchemsci.com Depending on the metal ion and the specific ligand structure, geometries such as square planar and octahedral have been identified. rsc.orgnih.gov For instance, crystal structure analysis of Ni(II) and Cu(II) complexes with (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol showed a square planar geometry where the ligand coordinates through the phenolic oxygen and the azomethine nitrogen. rsc.org The stoichiometry of the complexes can also vary, with metal-to-ligand ratios of 1:1 and 1:2 being common. jmchemsci.com These structural variations are elucidated using techniques like atomic absorption, molar electrical conductivity, magnetic susceptibility, and various spectroscopic methods. jmchemsci.com The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. rsc.orgnih.gov

| Schiff Base Ligand Origin | Metal Ions | Coordination Mode | Resulting Geometry | Stoichiometry (Metal:Ligand) |

|---|---|---|---|---|

| 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (phenolic O, azomethine N) | Square planar (for Ni(II), Cu(II)) rsc.org | Not specified |

| Salicylaldehyde and 2,5-dichloroaniline (B50420) (further coupled with diazonium salts of di-halogenated anilines) | Co(II), Ni(II), Cu(II), Pd(II), Pt(II) | Not specified | Square planar jmchemsci.com | 1:2 (for Co, Cu), 1:1 (for Ni, Pd, Pt) jmchemsci.com |

| Mono- and di-halogenated salicylaldehydes and sulfonamides | Ni(II) | Bidentate (ON binding mode) | Octahedral, Square planar, or Tetrahedral nih.gov | Not specified |

| Halogenated salicylaldehydes and 3-Amino-1,2-propanediol | Not specified (DNA binding studied) | Bidentate (phenolic O via deprotonation) science.gov | Not specified | Not specified |

Advanced Research Applications of 2,4 Dibromo 5 Chlorophenol As a Chemical Probe and Model Compound

Utilization as a Precursor in the Synthesis of Complex Organic Scaffolds for Research

Development of Reference Standards for Analytical Validation

High-purity chemical compounds are essential for the development and validation of analytical methods, serving as reference standards to ensure the accuracy and reliability of experimental results. 2,4-Dibromo-5-chlorophenol is commercially available from chemical suppliers who market it as a high-quality reference standard suitable for pharmaceutical testing and other research applications. biosynth.com

The availability of this compound in a purified form suggests its potential use in analytical methodologies, likely involving chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). Such standards are critical for:

Method Validation: Establishing the performance characteristics of a new analytical method, including linearity, accuracy, precision, and limits of detection and quantification.

Quality Control: Routine monitoring of the performance of analytical instruments and procedures.

Contaminant Identification: Positively identifying the presence of this compound in environmental or biological samples by comparing retention times and mass spectra.